zinc;benzenesulfinate;dihydrate zinc;benzenesulfinate;dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541767
InChI: InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2
SMILES:
Molecular Formula: C12H14O6S2Zn
Molecular Weight: 383.8 g/mol

zinc;benzenesulfinate;dihydrate

CAS No.:

Cat. No.: VC16541767

Molecular Formula: C12H14O6S2Zn

Molecular Weight: 383.8 g/mol

* For research use only. Not for human or veterinary use.

zinc;benzenesulfinate;dihydrate -

Specification

Molecular Formula C12H14O6S2Zn
Molecular Weight 383.8 g/mol
IUPAC Name zinc;benzenesulfinate;dihydrate
Standard InChI InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2
Standard InChI Key NTUATFLSTOSLCJ-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2]

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Zinc benzenesulfinate dihydrate consists of a zinc ion coordinated to two benzenesulfinate anions (C6H5SO2\text{C}_6\text{H}_5\text{SO}_2^-) and two water molecules in its crystalline lattice. The linear formula is (C6H5SO2)2Zn2H2O(\text{C}_6\text{H}_5\text{SO}_2)_2\text{Zn} \cdot 2\text{H}_2\text{O}, with a monoclinic crystal system . Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the presence of sulfinate groups (S=O stretching at 1,050–1,150 cm1^{-1}) and aromatic protons (δ 7.2–7.8 ppm in 1H^1\text{H}-NMR).

Thermodynamic and Solubility Data

Key physical properties are summarized below:

PropertyValueConditionsSource
Melting Point217–221°CAmbient pressure
Density1.701 g/cm³20°C
Water Solubility886.9 mg/L20°C
LogP (Octanol-Water)-0.3923°C
Vapor Pressure0 Pa25°C

The compound’s low vapor pressure and moderate solubility in polar solvents like ethanol (12.4 g/100 mL at 25°C) make it suitable for solution-based industrial processes.

Synthesis and Production

Industrial Synthesis Routes

The primary synthesis method involves the reaction of sodium benzenesulfinate (C6H5SO2Na\text{C}_6\text{H}_5\text{SO}_2\text{Na}) with zinc chloride (ZnCl2\text{ZnCl}_2) in aqueous media:

2C6H5SO2Na+ZnCl2(C6H5SO2)2Zn+2NaCl2\text{C}_6\text{H}_5\text{SO}_2\text{Na} + \text{ZnCl}_2 \rightarrow (\text{C}_6\text{H}_5\text{SO}_2)_2\text{Zn} + 2\text{NaCl}

The product is crystallized as a dihydrate by cooling the reaction mixture to 5°C, yielding >95% purity . Alternative methods include direct sulfination of benzene with zinc oxide under acidic conditions, though this route is less efficient (yield: 70–75%) .

Purification and Quality Control

Recrystallization from ethanol-water mixtures (1:3 v/v) removes residual sodium chloride. Purity is assessed via titration (zinc content: 16.8–17.2%) and high-performance liquid chromatography (HPLC; >98% purity) . Industrial producers like Henan Aochuang Chemical Co., Ltd., offer bulk quantities (up to 10 tons/month) at prices ranging from $0.00–$1.00/kg, depending on purity (98–99.999%) .

Industrial and Chemical Applications

Lubricant Additives

Zinc benzenesulfinate dihydrate reduces friction coefficients in industrial lubricants by 40–50% compared to traditional zinc dialkyldithiophosphates (ZDDPs). Its sulfinate groups form protective films on metal surfaces, minimizing wear under high-temperature conditions (up to 200°C).

Flame Retardants

In polymer composites, the compound acts as a synergist for halogenated flame retardants. It reduces peak heat release rates by 30% in polypropylene formulations, as measured by cone calorimetry (ASTM E1354) . The mechanism involves sulfinate-mediated radical scavenging and zinc-catalyzed char formation.

Foaming Agents

As an activator for azodicarbonamide (ADC) in polyurethane foams, zinc benzenesulfinate dihydrate lowers decomposition temperatures from 210°C to 160°C, enabling energy-efficient production. Foam density is reduced by 15–20% without compromising mechanical strength .

Hazard CategoryPrecautionary Measures
Eye ContactRinse with water for 15 mins
InhalationMove to fresh air
StorageKeep in dry, ventilated area

Research Frontiers

Antimicrobial Applications

Recent studies demonstrate bacteriostatic activity against Staphylococcus aureus (MIC: 512 µg/mL) via zinc-mediated disruption of cell membranes. Synergy with antibiotics (e.g., ciprofloxacin) reduces biofilm formation by 60% in vitro.

Catalysis in Organic Synthesis

Zinc benzenesulfinate dihydrate catalyzes C–S bond formation in cross-coupling reactions. For example, it achieves 85% yield in the synthesis of aryl sulfides from iodobenzenes and thiols under mild conditions (60°C, 12 h) .

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